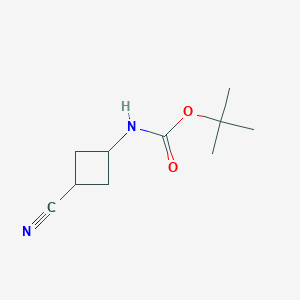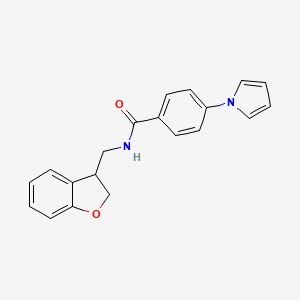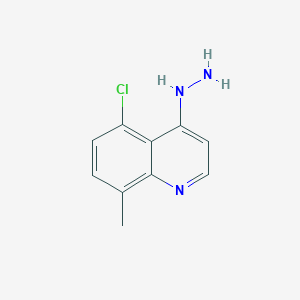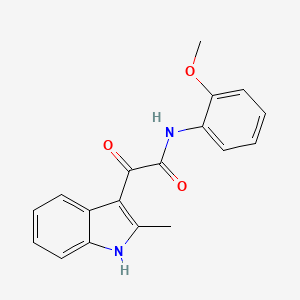![molecular formula C22H14F3N3O2 B2556252 4-oxo-N-phenyl-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide CAS No. 338975-91-0](/img/structure/B2556252.png)
4-oxo-N-phenyl-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-oxo-N-phenyl-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide” is a chemical compound with the molecular formula C23H16F3N3O2 . It has a molecular weight of 423.4 g/mol . The compound is also known by the synonyms AKOS001147696 and Z29859760 .
Molecular Structure Analysis
The molecular structure of “this compound” includes several key functional groups. The compound contains a phthalazine ring, which is a bicyclic compound consisting of two fused benzene and pyridine rings . The trifluoromethyl group attached to the phenyl ring is a common motif in medicinal chemistry, often used to improve the metabolic stability and lipophilicity of drug candidates .
Physical And Chemical Properties Analysis
The compound “this compound” has several computed properties. It has a molecular weight of 423.4 g/mol and a XLogP3-AA value of 4.5, which is a measure of its lipophilicity . The compound has one hydrogen bond donor and six hydrogen bond acceptors . It also has a topological polar surface area of 61.8 Ų, which can influence its ability to cross biological membranes .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research on phthalazine derivatives has shown their potential in antimicrobial applications. For instance, some newly synthesized 1,2,4-triazolo-, 1,3,4-oxadiazolo-, 1,3,4-thiadiazol-, and pyrazolo-2,4,6-trimethylphenyl-1(2H)-oxo-phthalazine derivatives were identified for their antimicrobial activity, indicating the versatile use of phthalazine compounds in developing antimicrobial agents (El-Hashash et al., 2012).
Advanced Material Development
Phthalazine derivatives have also been explored for their application in advanced materials. For example, a novel series of soluble aromatic polyamides containing the phthalazinone moiety exhibited excellent thermal stability and mechanical properties, making them suitable candidates for high-performance polymeric materials (Yu et al., 2009). This highlights the potential of phthalazine derivatives in material science, particularly in developing heat-resistant and processable polymers.
Drug Discovery and Biological Applications
In the realm of drug discovery and biology, phthalazine derivatives have been identified as core skeletons for designing potent and selective human A3 adenosine receptor antagonists. This illustrates the compound's utility in medicinal chemistry, particularly in targeting specific receptors for therapeutic purposes (Poli et al., 2011).
Mecanismo De Acción
While the exact mechanism of action for “4-oxo-N-phenyl-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide” is not specified in the literature I retrieved, a study has identified a similar 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivative as an effective anti-inflammatory agent . This suggests that “this compound” may also have potential anti-inflammatory properties.
Propiedades
IUPAC Name |
4-oxo-N-phenyl-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3N3O2/c23-22(24,25)14-7-6-10-16(13-14)28-21(30)18-12-5-4-11-17(18)19(27-28)20(29)26-15-8-2-1-3-9-15/h1-13H,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWNUWSKLKFBQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![12-(3,4-Dimethylbenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2556170.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2556172.png)



![4-[(2-Methoxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B2556177.png)




![N-(2,3-dimethylphenyl)-4-[methyl(tetrahydrofurfuryl)sulfamoyl]benzamide](/img/structure/B2556189.png)


